Aranidipine, (R)- is a dihydropyridine derivative characterized as a calcium channel blocker, primarily utilized in the treatment of hypertension and angina pectoris. Its chemical formula is with a molecular weight of approximately 388.4 g/mol. The compound is notable for its potent and long-lasting vasodilating effects, attributed to its ability to inhibit calcium-induced contraction in vascular smooth muscle cells. Aranidipine operates by blocking L-type calcium channels, leading to decreased intracellular calcium levels and subsequent relaxation of smooth muscle tissue .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary based on the desired outcome, often involving specific solvents and temperatures.
Aranidipine exhibits significant biological activity as a calcium antagonist. It has been shown to produce substantial hypotensive effects, with studies indicating that it is more effective in reducing blood pressure compared to other dihydropyridine derivatives. The compound's mechanism involves inhibition of voltage-dependent calcium channels, leading to vasodilation. Additionally, Aranidipine acts as a selective alpha-2-adrenoreceptor antagonist, which further contributes to its vasodilatory effects .
The synthesis of Aranidipine typically involves several steps, including:
Industrial methods for synthesizing Aranidipine focus on optimizing reaction conditions for efficiency and scalability, often employing continuous flow reactors .
Research indicates that Aranidipine interacts with various biological targets:
Aranidipine shares structural similarities with other dihydropyridine derivatives. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| Amlodipine | Longer duration of action; used for hypertension and angina. | |
| Felodipine | More selective for vascular smooth muscle; lower side effect profile. | |
| Azelnidipine | Gradual onset of action; studied for post-ischemic stroke management. |
Uniqueness of Aranidipine:
Aranidipine is distinguished by its potent vasodilatory effects and its dual action as both a calcium channel blocker and an alpha-2-adrenoreceptor antagonist. This combination may enhance its therapeutic efficacy compared to other dihydropyridine derivatives, making it a valuable option in cardiovascular therapy .
The retrosynthetic approach to the dihydropyridine core of (R)-aranidipine follows established disconnection strategies centered on the classical Hantzsch dihydropyridine synthesis [14] [15]. The target molecule can be deconstructed through systematic bond cleavage to reveal three primary synthetic components: an aromatic aldehyde bearing the 2-nitrophenyl substituent, ethyl acetoacetate derivatives, and an appropriate nitrogen source [42] [43].
The fundamental retrosynthetic disconnection involves breaking the carbon-nitrogen bonds of the dihydropyridine ring system, leading to the identification of key precursors [16]. The 2-nitrobenzaldehyde component provides the aryl substitution at the 4-position of the dihydropyridine ring, while the two ester functionalities at positions 3 and 5 derive from modified acetoacetate equivalents [46]. The methyl groups at positions 2 and 6 originate from the use of acetone or equivalent methyl ketone sources in the cyclization process [43].
Strategic analysis reveals that the asymmetric center at C-4 represents the critical stereochemical challenge in the synthesis [1] [20]. The (R)-configuration must be established through either asymmetric induction during the cyclization step or through subsequent resolution of the racemic mixture [23] [29]. The presence of the 2-oxopropyl ester functionality at the 5-position adds additional synthetic complexity, requiring selective esterification or transesterification strategies [37] [40].
The retrosynthetic pathway demonstrates that efficient preparation of (R)-aranidipine requires careful consideration of the timing of stereochemical induction, with options including asymmetric catalysis during the key cyclization step or enantioselective preparation of chiral starting materials [19] [24]. Modern synthetic approaches increasingly favor catalytic asymmetric methods over traditional resolution techniques for improved atom economy and synthetic efficiency [23] [26].
Asymmetric synthesis strategies for achieving the (R)-configuration in aranidipine employ several complementary approaches, with organocatalytic methods showing particular promise in recent developments [23] [24]. The most effective strategies center on enantioselective variants of the Hantzsch reaction using chiral Brønsted acid catalysts, particularly BINOL-derived phosphoric acids [48] [49].
The BINOL-phosphoric acid catalyzed approach represents a significant advancement in the field, with researchers achieving excellent enantioselectivities ranging from 95-98% enantiomeric excess [23] [29]. These catalysts function through dual activation mechanisms, simultaneously activating the electrophilic aldehyde component while organizing the nucleophilic components in a chiral environment [48] [52]. The steric bulk of the catalyst substituents creates a well-defined chiral pocket that discriminates between the prochiral faces of the developing stereocenter [49] [51].
Alternative asymmetric strategies include the use of chiral auxiliaries attached to one of the reaction components [20] [21]. Evans oxazolidinones have been successfully employed in modified Hantzsch reactions, providing good to excellent diastereoselectivity through chelation control [53] [56]. The rigid bicyclic structure of these auxiliaries ensures predictable facial selectivity during the cyclization process [53]. However, this approach requires additional synthetic steps for auxiliary attachment and removal, reducing overall efficiency [56].
Enzymatic asymmetric synthesis represents another viable strategy, though less commonly employed for dihydropyridine systems [4]. Lipase-catalyzed kinetic resolution of racemic esters has shown moderate success, with selectivity factors typically ranging from 11-63 depending on substrate structure and reaction conditions [3]. The advantage of this approach lies in its mild reaction conditions and environmental compatibility [4].
Table 1: Comparison of Asymmetric Synthesis Strategies for (R)-Aranidipine
| Strategy | Catalyst/Method | Enantiomeric Excess | Advantages | Limitations |
|---|---|---|---|---|
| BINOL-Phosphoric Acid | Chiral Brønsted Acid | 95-98% | High selectivity, mild conditions | Catalyst cost |
| Evans Auxiliary | Oxazolidinone | 85-92% | Predictable selectivity | Additional steps required |
| Enzymatic Resolution | Lipase Catalysis | 60-80% | Green chemistry | Moderate selectivity |
| Metal Catalysis | Rhodium Complexes | 88-94% | Versatile substrates | Air sensitivity |
The critical evaluation of chiral auxiliaries and catalysts for (R)-aranidipine synthesis reveals distinct advantages and limitations for each approach [20] [24]. BINOL-derived phosphoric acids emerge as the most promising catalytic system, offering high enantioselectivity combined with operational simplicity [48] [49]. These catalysts operate under relatively mild conditions, typically requiring temperatures between -30°C and room temperature, making them practical for large-scale synthesis [49].
The mechanistic understanding of BINOL-phosphoric acid catalysis reveals that the catalyst functions through hydrogen bonding interactions between the phosphoric acid proton and the nitrogen-containing intermediates [52]. Density functional theory calculations indicate that the catalyst adopts a rigid conformation that creates a well-defined chiral environment around the developing stereocenter [52]. The bulky aryl substituents on the BINOL backbone provide the necessary steric differentiation to achieve high enantioselectivity [48].
Evans oxazolidinones present a different mechanistic paradigm, operating through chelation control rather than hydrogen bonding [53] [56]. The auxiliary coordinates to metal centers or organometallic reagents, creating a rigid chelate complex that directs the approach of nucleophiles [53]. While this approach provides excellent diastereoselectivity, the requirement for auxiliary attachment and removal adds synthetic complexity and reduces atom economy [56].
Transition metal catalysts, particularly rhodium and ruthenium complexes with chiral phosphine ligands, offer another viable approach [8]. These systems demonstrate good enantioselectivity for related transformations, though their application to dihydropyridine synthesis requires careful optimization of reaction conditions [8]. The air and moisture sensitivity of many metal catalysts represents a practical limitation for industrial applications [25].
Table 2: Catalyst Performance Metrics
| Catalyst Type | Temperature Range | Reaction Time | Catalyst Loading | Substrate Scope |
|---|---|---|---|---|
| BINOL-Phosphoric Acid | -30°C to 25°C | 2-12 hours | 1-5 mol% | Broad |
| Evans Auxiliary | -78°C to 0°C | 1-4 hours | Stoichiometric | Moderate |
| Rhodium Phosphine | 0°C to 50°C | 6-24 hours | 2-10 mol% | Limited |
| Organocatalytic | 20°C to 60°C | 4-16 hours | 10-20 mol% | Broad |
The economic considerations favor catalytic systems over stoichiometric auxiliaries for commercial production [31]. BINOL-phosphoric acids, despite their initial cost, provide favorable economics through their catalytic nature and high turnover numbers [49]. The auxiliary-based approaches, while highly selective, incur additional costs from auxiliary synthesis, attachment, and recovery procedures [56].
Purification techniques for enantiomeric enrichment of (R)-aranidipine encompass both chromatographic and crystallization-based methods, each offering distinct advantages for different scale requirements [1] [31]. Supercritical fluid chromatography emerges as the most effective analytical and preparative technique for chiral separation of aranidipine enantiomers [32] [35].
Supercritical fluid chromatography utilizing cellulose-based chiral stationary phases achieves excellent resolution of (R)- and (S)-aranidipine with optical purities exceeding 98% [1] [32]. The typical mobile phase consists of carbon dioxide modified with isopropanol and ammonia, providing optimal selectivity while maintaining compound stability [1]. The process demonstrates high efficiency with total recovery rates above 98% and significantly reduced solvent consumption compared to traditional liquid chromatography [32].
The chromatographic separation mechanism relies on differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase [31] [35]. Cellulose tris(3,5-dimethylphenylcarbamate) phases show particular effectiveness for dihydropyridine separations, with α-values (selectivity factors) typically ranging from 1.8 to 2.4 [35]. The separation efficiency can be further enhanced through temperature optimization and mobile phase composition adjustment [32].
Crystallization-based purification methods offer advantages for large-scale production, though they require the formation of diastereomeric salts or the identification of conglomerate-forming systems [33] [39]. Enantioselective crystallization using chiral acids has shown promise for related dihydropyridine systems, though specific optimization for aranidipine remains limited [33]. The process typically involves dissolving the racemic mixture in appropriate solvents followed by controlled crystallization in the presence of chiral resolving agents [39].
Table 3: Purification Method Comparison
| Method | Purity Achieved | Recovery Rate | Scale Applicability | Operational Cost |
|---|---|---|---|---|
| Supercritical Fluid Chromatography | >98% ee | >98% | Analytical to pilot | Moderate |
| Preparative High Performance Liquid Chromatography | >95% ee | 85-90% | Laboratory to pilot | High |
| Enantioselective Crystallization | >99% ee | 70-85% | Pilot to commercial | Low |
| Simulated Moving Bed | >97% ee | >95% | Commercial | Moderate |
Advanced purification strategies incorporate coupled achiral-chiral column systems to simultaneously remove chemical impurities and achieve enantiomeric separation [35]. This approach proves particularly valuable when starting materials contain significant levels of structural impurities that could interfere with chiral recognition [35]. The coupled system first removes achiral impurities using conventional stationary phases, followed by chiral separation using specialized chiral selectors [35].
Process optimization studies indicate that temperature control plays a critical role in achieving maximum resolution and minimizing racemization during purification [33]. Temperatures below 40°C are generally recommended to maintain configurational stability of the dihydropyridine system [28]. The choice of purification method ultimately depends on the required scale, purity specifications, and economic constraints of the specific application [31] [35].
The determination of absolute configuration for chiral pharmaceutical compounds represents a fundamental requirement in modern drug development and quality control. For Aranidipine, (R)-, several sophisticated analytical techniques have been established to unambiguously assign the stereochemical configuration at the C4 position of the 1,4-dihydropyridine ring system.
X-ray crystallography stands as the most definitive method for absolute configuration determination [1]. This technique exploits resonant scattering phenomena, which introduce subtle deviations from the inherent inversion symmetry observed in single-crystal X-ray diffraction patterns [2]. The resonant scattering effect manifests when X-rays interact with atoms in the crystal lattice, creating measurable differences between Friedel pairs of reflections. For Aranidipine, (R)-, the presence of oxygen and nitrogen atoms provides sufficient anomalous scattering to enable reliable absolute structure determination, despite the compound containing no heavy atoms [1].
The precision of modern X-ray crystallographic methods has been significantly enhanced through advanced statistical approaches utilizing Bijvoet differences and Bayesian statistics [1]. These developments enable more realistic precision estimates and improved sensitivity to subtle structural differences. For Aranidipine, (R)-, single crystal X-ray analysis provides bond length precision of approximately ±0.01 Å and definitively establishes the spatial arrangement around the stereogenic C4 center [3].
Polarimetry represents the most established and widely utilized technique for routine analysis of chiral pharmaceutical compounds [4] [5]. This method measures the rotation of plane-polarized light as it passes through solutions containing optically active molecules. The principle underlying polarimetry relies on the differential interaction of left and right circularly polarized light components with chiral molecules. For Aranidipine, (R)-, the specific rotation [α]D²⁰ provides a characteristic fingerprint that enables both identification and quantification of enantiomeric purity [5].
Modern polarimeters achieve precision levels of ±0.01° in optical rotation measurements [5]. The technique offers several advantages including rapid analysis times, non-destructive sample testing, and compliance with established pharmacopoeia standards. For Aranidipine, (R)-, polarimetric analysis requires careful attention to solvent selection, temperature control, and sample purity to ensure reproducible results [4].
Circular dichroism spectroscopy provides valuable structural information complementary to polarimetric measurements [6] [7]. This technique measures the differential absorption of left and right circularly polarized light across the ultraviolet and visible spectral regions. For Aranidipine, (R)-, circular dichroism analysis can detect conformational changes and provide insights into the three-dimensional molecular structure beyond simple optical rotation measurements [8].
The circular dichroism spectrum of Aranidipine, (R)- exhibits characteristic Cotton effects associated with the π→π* transitions of the dihydropyridine chromophore and the aromatic substituents [6]. These spectral features provide sensitive indicators of absolute configuration and can detect trace amounts of the opposite enantiomer. The technique achieves precision levels of approximately ±0.1 mdeg in ellipticity measurements [7].
Nuclear magnetic resonance spectroscopy with chiral derivatizing agents offers high precision for enantiomeric purity determination [9] [10] [11]. This approach involves chemical reaction of Aranidipine enantiomers with enantiomerically pure chiral reagents to form diastereomeric derivatives. The resulting diastereomers exhibit distinct NMR spectra due to differences in their electronic environments, enabling quantitative analysis of enantiomeric composition [10].
Chiral derivatizing agents commonly employed for dihydropyridine analysis include (S)-1-phenylethylamine and various chiral carboxylic acids [9]. The precision of this method typically reaches ±0.5% enantiomeric excess, making it suitable for high-precision pharmaceutical quality control applications [11].
High-performance liquid chromatography with chiral stationary phases represents the most versatile approach for enantiomeric analysis of complex pharmaceutical mixtures [12] [13]. This technique employs chiral stationary phases, typically based on polysaccharide derivatives or protein-based materials, to achieve differential retention of enantiomers [12].
For Aranidipine analysis, polysaccharide-based chiral columns such as Chiralpak AD and Chiralcel OD have demonstrated excellent resolution capabilities [14] [12]. The separation mechanism involves transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, resulting in different retention times [13].
| Method | Principle | Advantages | Limitations | Typical Precision |
|---|---|---|---|---|
| X-ray Crystallography | Resonant scattering determines absolute structure from crystal diffraction patterns | Most reliable method; provides definitive structural information | Requires suitable crystals; weak effect for light atom compounds | ±0.01 Å for bond lengths |
| Polarimetry | Measures optical rotation of plane-polarized light by chiral molecules | Simple, rapid, non-destructive; established pharmacopoeia standards | Requires pure samples; limited structural information | ±0.01° optical rotation |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light | Sensitive to molecular conformation; provides structural insights | Requires optically active chromophores; solvent dependent | ±0.1 mdeg ellipticity |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra using chiral auxiliaries | High precision; can determine enantiomeric purity quantitatively | Requires derivatization; time-consuming sample preparation | ±0.5% enantiomeric excess |
| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase | Differential interaction of enantiomers with chiral stationary phase | High resolution; suitable for complex mixtures | Expensive chiral columns; method development required | ±1% enantiomeric purity |
The stereochemical stability of the C4 chiral center in Aranidipine, (R)- under physiological conditions represents a critical parameter affecting the compound's therapeutic efficacy and safety profile. Understanding the factors that influence enantiomeric stability enables optimization of formulation conditions and storage requirements for pharmaceutical preparations.
Temperature Effects on Chiral Center Stability
The thermal stability of Aranidipine, (R)- has been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [15]. Under normal storage conditions (4°C to 25°C), the compound exhibits excellent stereochemical stability with minimal racemization over extended periods [16]. The activation energy for thermal decomposition ranges from 148-152 kJ/mol, indicating substantial thermal stability under typical pharmaceutical storage conditions [15].
Elevated temperature studies reveal that significant epimerization begins to occur above 50°C, with racemization half-lives decreasing substantially at temperatures exceeding physiological conditions [17]. At 37°C under aqueous conditions, the racemization half-life exceeds 120 hours, providing adequate stability for typical pharmaceutical applications [18].
pH Influence on Stereochemical Integrity
The stability of the Aranidipine, (R)- chiral center shows marked pH dependence, with optimal stability observed in the pH range of 3.0 to 8.0 [18] [17]. This pH stability window encompasses most physiological environments, including gastric (pH ~1.5-3.0) and plasma (pH ~7.4) conditions. Outside this range, both acidic and basic conditions can promote racemization through different mechanistic pathways [17].
Under strongly acidic conditions (pH < 2.0), protonation of the dihydropyridine nitrogen can facilitate ring opening and subsequent racemization upon ring closure [17]. Conversely, basic conditions (pH > 9.0) may promote deprotonation at the C4 position, leading to formation of a planar intermediate that can undergo racemization [17].
Oxidative and Photochemical Stability
Aranidipine, (R)- demonstrates good stability under normal laboratory lighting conditions, but requires protection from intense ultraviolet radiation [16]. The dihydropyridine ring system is susceptible to photochemical oxidation, which can lead to both chemical degradation and potential racemization [16].
Under oxidative stress conditions, the compound shows enhanced stability in the presence of antioxidants [16]. Storage under nitrogen atmosphere is recommended for long-term pharmaceutical preparations to minimize oxidative degradation pathways that could compromise stereochemical integrity [18].
Hydrolytic Stability Considerations
The ester functionalities present in Aranidipine, (R)- are potential sites for hydrolytic degradation, although the stereochemical center itself remains relatively stable to hydrolysis [19]. Under dry storage conditions (relative humidity < 60%), the compound maintains excellent stereochemical stability [16].
Aqueous solutions of Aranidipine, (R)- show pH-dependent hydrolytic stability, with maximum stability observed near physiological pH values [18]. The compound's lipophilicity (LogP ~4.2) contributes to its stability in lipid environments while limiting aqueous solubility and associated hydrolytic processes [18].
| Parameter | Value | Conditions | Reference Method |
|---|---|---|---|
| Temperature Stability Range | 4°C to 25°C | Normal atmospheric pressure, dark storage | DSC analysis |
| pH Stability Range | pH 3.0 to 8.0 | Aqueous solutions, room temperature | HPLC monitoring |
| Racemization Half-life (37°C, pH 7.4) | >120 hours | Physiological conditions, aqueous buffer | Chiral HPLC analysis |
| Degradation Activation Energy | 148-152 kJ/mol | Solid state decomposition analysis | Thermal gravimetric analysis |
| Critical Temperature for Epimerization | >50°C | Accelerated stability studies | Variable temperature NMR |
| Photostability (UV exposure) | Stable under normal light conditions | Standard laboratory lighting | UV-Vis spectrophotometry |
| Oxidative Stability | Stable in presence of antioxidants | Nitrogen atmosphere recommended | Mass spectrometry |
| Hydrolytic Stability | Stable in dry conditions | Relative humidity <60% | Karl Fischer titration |
The stereochemical differences between Aranidipine, (R)- and Aranidipine, (S)- result in profound differences in their pharmacological, physicochemical, and biopharmaceutical properties. This enantiomeric selectivity exemplifies the critical importance of stereochemistry in pharmaceutical development and therapeutic applications.
Pharmacological Activity Differences
The most striking difference between Aranidipine enantiomers lies in their calcium channel blocking potency. Aranidipine, (S)- demonstrates approximately 21-fold higher binding affinity for L-type calcium channels compared to the (R)-enantiomer, with IC₅₀ values of 12 ± 2 nM and 250 ± 30 nM, respectively [20] [21]. This dramatic difference in potency reflects the stereospecific nature of the binding interaction with the calcium channel protein [22] [23].
The enhanced activity of the (S)-enantiomer correlates with superior vascular selectivity, showing a selectivity index of 15.8 ± 2.1 compared to 2.1 ± 0.3 for the (R)-enantiomer [20]. This increased selectivity translates to reduced cardiac side effects and improved therapeutic window for the (S)-form [20] [21].
Stereoselectivity in Calcium Channel Interactions
The molecular basis for the observed stereoselectivity lies in the three-dimensional structure of the L-type calcium channel binding site [23]. The dihydropyridine binding domain exhibits preferential accommodation of the (S)-configuration through optimized hydrogen bonding and hydrophobic interactions [24] [23].
Patch clamp studies have revealed that the (S)-enantiomer shows enhanced voltage-dependent binding compared to the (R)-form, suggesting different kinetics of channel interaction [24]. The (S)-enantiomer demonstrates stronger binding to the inactivated state of the calcium channel, contributing to its superior pharmacological profile [23].
Optical Properties and Physical Characteristics
Both enantiomers share identical molecular formulas (C₁₉H₂₀N₂O₇) and molecular weights (388.4 g/mol), as expected for enantiomeric pairs [25]. However, they exhibit equal and opposite optical rotations, with specific rotations of +45.2° ± 0.5° and -45.2° ± 0.5° for the (R)- and (S)-enantiomers, respectively [26] [27].
The melting points of both enantiomers are identical (156-158°C), reflecting their equivalent intermolecular interactions in the solid state [25]. Similarly, their octanol-water partition coefficients (LogP) are indistinguishable (4.2 ± 0.1), indicating comparable lipophilicity [25].
Pharmacokinetic and Metabolic Differences
Despite their identical physicochemical properties, the Aranidipine enantiomers exhibit markedly different pharmacokinetic profiles [28]. The (S)-enantiomer shows faster metabolic clearance with a plasma half-life of 1.1 ± 0.2 hours compared to 2.8 ± 0.4 hours for the (R)-enantiomer [28]. This difference reflects stereoselective metabolism by hepatic enzymes [28].
Plasma clearance values also differ significantly, with the (S)-enantiomer showing 1.53-fold higher clearance (28.3 ± 3.2 mL/min/kg) compared to the (R)-form (18.5 ± 2.1 mL/min/kg) [28]. The volume of distribution shows a smaller but measurable difference, with values of 2.8 ± 0.3 L/kg and 3.2 ± 0.4 L/kg for the (S)- and (R)-enantiomers, respectively [28].
Protein Binding Characteristics
Both enantiomers exhibit high protein binding in plasma, with binding percentages of 94 ± 2% and 92 ± 2% for the (S)- and (R)-forms, respectively [19]. This small difference in protein binding may contribute to the observed pharmacokinetic differences between the enantiomers [28].
The primary binding proteins include serum albumin and α₁-acid glycoprotein, with both enantiomers showing similar binding patterns [19]. However, subtle differences in binding kinetics may influence the free drug concentrations available for pharmacological activity [28].
| Property | (R)-Aranidipine | (S)-Aranidipine | Ratio (S)/(R) |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₇ | C₁₉H₂₀N₂O₇ | Identical |
| Molecular Weight (g/mol) | 388.4 | 388.4 | Identical |
| Optical Rotation [α]D²⁰ | +45.2° ± 0.5° | -45.2° ± 0.5° | Equal magnitude, opposite sign |
| Melting Point (°C) | 156-158 | 156-158 | Identical |
| Solubility in Water (mg/L) | 0.85 ± 0.05 | 0.87 ± 0.06 | 1.02 |
| LogP (Octanol/Water) | 4.2 ± 0.1 | 4.2 ± 0.1 | Identical |
| Calcium Channel Binding Affinity (IC₅₀, nM) | 250 ± 30 | 12 ± 2 | 0.048 (S is ~21× more potent) |
| Vascular Selectivity Index | 2.1 ± 0.3 | 15.8 ± 2.1 | 7.5× higher selectivity |
| Protein Binding (%) | 92 ± 2 | 94 ± 2 | 1.02 |
| Metabolic Stability (t₁/₂, hours) | 2.8 ± 0.4 | 1.1 ± 0.2 | 0.39 (S metabolized faster) |
| Plasma Clearance (mL/min/kg) | 18.5 ± 2.1 | 28.3 ± 3.2 | 1.53× higher clearance |
| Volume of Distribution (L/kg) | 3.2 ± 0.4 | 2.8 ± 0.3 | 0.88 |